T-Butyl N-cbz-DL-phenylalaninamide
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Overview
Description
T-Butyl N-cbz-DL-phenylalaninamide is a compound with the molecular formula C21H26N2O3 and a molecular weight of 354.45 g/mol. It is a well-known compound in the field of organic chemistry and is often used in various synthetic applications.
Preparation Methods
The preparation of T-Butyl N-cbz-DL-phenylalaninamide typically involves the protection of amino acids. One common method involves the reaction of Nα-protected amino acids with t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and is widely used in industrial production .
Chemical Reactions Analysis
T-Butyl N-cbz-DL-phenylalaninamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles like sodium hydroxide or electrophiles like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
T-Butyl N-cbz-DL-phenylalaninamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of T-Butyl N-cbz-DL-phenylalaninamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
T-Butyl N-cbz-DL-phenylalaninamide can be compared with other similar compounds, such as:
T-Butyl N-cbz-L-phenylalaninamide: This compound is similar in structure but has a different stereochemistry.
T-Butyl N-cbz-D-phenylalaninamide: This compound also has a different stereochemistry and may exhibit different biological activities.
N-cbz-DL-phenylalaninamide: This compound lacks the t-butyl group and may have different chemical properties.
The uniqueness of this compound lies in its specific structure and the presence of both the t-butyl and cbz protecting groups, which confer unique chemical and biological properties.
Biological Activity
T-Butyl N-Cbz-DL-phenylalaninamide (CAS Number: 4124-61-2) is a compound that plays a significant role in the field of pharmaceutical chemistry, particularly in peptide synthesis. Its biological activity is primarily linked to its function as a precursor in the synthesis of various bioactive peptides, which can exhibit diverse therapeutic effects.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C21H26N2O3
- Molecular Weight : Approximately 354.44 g/mol
- Functional Groups : Includes a t-butyl group, a carbobenzoxy (Cbz) protecting group, and the amino acid phenylalanine.
The Cbz protecting group is essential for selectively protecting the N-terminus of the amino acid during peptide synthesis, allowing for the formation of specific peptide sequences. Once the desired peptide is synthesized, the Cbz group can be cleaved under mild acidic conditions, revealing the free N-terminus for further reactions or modifications.
Biological Activity and Applications
The biological activity of this compound is primarily associated with its derivatives, which have been investigated for various therapeutic effects:
- Peptide Synthesis : As a building block in peptide synthesis, it enables the creation of peptides that may exhibit antimicrobial and anticancer properties. The resulting peptides can interact with biological targets and modulate various physiological processes.
- Neuroprotective Properties : Research indicates that derivatives of phenylalanine, particularly those synthesized from this compound, may have neuroprotective effects and influence neurotransmitter levels. This property could be beneficial in developing treatments for neurodegenerative diseases .
- Enzyme Interactions : The compound has been used to study enzyme mechanisms and protein interactions. Its structural features allow for selective interactions with enzymes, which are crucial in various biochemical pathways.
Case Studies and Research Findings
Several studies have highlighted the potential applications and biological activities associated with this compound:
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Binding to Enzymes/Receptors : The compound can bind to enzymes or receptors, modulating their activity based on its structural characteristics.
- Influence on Pathways : Depending on the specific application, it may influence various biochemical pathways involved in cellular signaling and metabolism .
Safety and Handling
While specific safety data for this compound may not be extensively documented, general laboratory safety precautions should be observed when handling chemical compounds. Proper protective equipment should be used to minimize exposure risks.
Properties
IUPAC Name |
benzyl N-[1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-21(2,3)23-19(24)18(14-16-10-6-4-7-11-16)22-20(25)26-15-17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTQDPUTTRNHEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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